N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE

Description

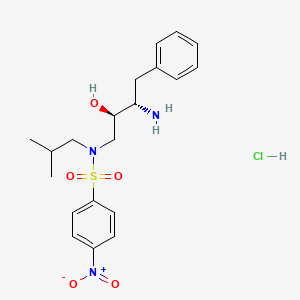

This compound is a stereochemically defined sulfonamide hydrochloride salt with the molecular formula C₂₀H₂₇N₃O₅S·HCl (derived from free base data in ). Key features include:

- Stereochemistry: Absolute configuration at two stereocenters (2R,3S), critical for biological activity and receptor binding.

- Functional Groups: A sulfonamide moiety linked to a nitrobenzene ring, an isobutyl group, and a hydroxyamino-phenylbutyl backbone.

- Physicochemical Properties: Molecular weight of 421.51 g/mol (free base), optical activity (+), and a polar surface area enhanced by the nitro and hydroxyl groups.

Properties

IUPAC Name |

N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5S.ClH/c1-15(2)13-22(14-20(24)19(21)12-16-6-4-3-5-7-16)29(27,28)18-10-8-17(9-11-18)23(25)26;/h3-11,15,19-20,24H,12-14,21H2,1-2H3;1H/t19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYHZFAGBOOPMD-CMXBXVFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437713 | |

| Record name | N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244634-31-9 | |

| Record name | Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244634-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route Overview

The synthesis typically proceeds via:

- Preparation of a chiral amino alcohol intermediate.

- Introduction of the isobutyl substituent via amination.

- Sulfonylation with 4-nitrobenzene sulfonyl chloride.

- Conversion to hydrochloride salt.

- Purification and isolation.

This approach ensures stereochemical integrity and high purity of the final hydrochloride salt.

Detailed Preparation Steps and Conditions

Preparation of Amino Nitro Alcohol Hydrochloride Intermediate

- Starting from tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate, methylene chloride is used as solvent.

- Concentration under reduced pressure at 30–45 °C.

- Addition of ethanol and 35% hydrochloric acid solution.

- Heating at 75–80 °C for 1 hour.

- Cooling to 5–10 °C and stirring for 1 hour.

- Filtration, washing with ethanol, and drying under reduced pressure at 45–55 °C.

- Yield reported: 330 g with chromatographic purity of 99.92% by HPLC.

Sulfonylation Reaction

- Reaction of the secondary amine intermediate with 4-nitrobenzene sulfonyl chloride.

- Solvent system: aprotic solvents such as toluene, methylene chloride, or ethyl acetate.

- Use of acid scavengers like triethylamine to neutralize HCl formed.

- Temperature range: typically 60–65 °C.

- Reaction time: approximately 1 hour.

- Post-reaction workup involves aqueous washing, solvent evaporation, and crystallization.

- This step yields the sulfonamide intermediate with >99.8% purity and yields up to 96.5%.

Amination and Deprotection

- Amination of (2S,3S)-3-benzyloxycarbonylamino-1,2-epoxy-4-phenylbutane with isobutylamine in toluene at reflux (~79 °C).

- Ratio of amination agent (isobutylamine) to epoxide ranges from 1:1 to 1:99, commonly 1:10 to 1:15 for efficiency.

- Subsequent sulfonylation with p-nitrobenzene sulfonyl chloride.

- Reduction and deprotection steps to remove benzyloxycarbonyl protecting groups, often using acid treatment.

- These steps are conducted at controlled temperatures between -10 °C and 20 °C for carbamoylation and up to 90 °C for other reactions.

Crystallization and Salt Formation

Solvent and Reaction Condition Analysis

Research Findings and Purity Data

- The final hydrochloride salt exhibits chromatographic purity >99.9% by HPLC.

- Yields of key intermediates and final product range from 90% to 96.5%, indicating efficient synthetic protocols.

- The use of secondary or tertiary alcohol solvents in sulfonylation improves solubility and reduces solvent waste.

- Temperature control during carbamoylation and amination is crucial to maintain stereochemical integrity and minimize impurities.

- The process is scalable to industrial levels with reproducible purity and yield.

Summary Table of Key Intermediates and Reaction Parameters

| Compound/Step | Molecular Formula | Key Reagents | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|---|---|

| Amino Nitro Alcohol Hydrochloride | C20H28ClN3O5S | Ethanol, HCl (35%), methylene chloride | 330 g (batch) | 99.92 | Salt formation and purification |

| Sulfonamide Intermediate | C20H28N3O5S (free base) | 4-Nitrobenzene sulfonyl chloride, triethylamine | 96.5 | >99.8 | Sulfonylation in aprotic solvent |

| Amination Intermediate | C20H28N3O5S (protected) | Isobutylamine, toluene | ~90 | >99 | Amination and deprotection steps |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include chromium trioxide for oxidation, hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

Mechanism of Action

The mechanism by which N-((2R,3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYL)-N-ISOBUTYL-4-NITROBENZENE-1-SULFONAMIDE HYDROCHLORIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(3-Chlorophenethyl)-4-Nitrobenzamide

Structural Differences :

Implications :

tert-Butyl ((2R,3S)-3-Hydroxy-4-((N-Isobutyl-4-Nitrophenyl)Sulfonamido)-1-Phenylbutan-2-yl)Carbamate

Structural Differences :

Implications :

4-Amino-N-((2R,3S)-3-Amino-2-Hydroxy-4-Phenylbutyl)-N-Isobutylbenzenesulfonamide

Structural Differences :

Implications :

- Electronic Effects: The amino group is electron-donating, decreasing sulfonamide acidity (pKa ~10) compared to the nitro-substituted target (pKa ~8).

- Biological Activity: The amino derivative may exhibit altered target binding due to reduced electron-withdrawing effects.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on free base MW (421.51) + HCl (36.46).

Biological Activity

N-((2R,3S)-3-Amino-2-Hydroxy-4-Phenylbutyl)-N-Isobutyl-4-Nitrobenzenesulfonamide Hydrochloride, also known as a derivative of sulfonamide, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a sulfonamide group that is often associated with various pharmacological effects.

- Molecular Formula : C20H28ClN3O5S

- Molecular Weight : 457.97 g/mol

- CAS Number : 244634-31-9

- IUPAC Name : N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide; hydrochloride

The biological activity of this compound can be attributed to its interaction with specific biomolecules in the body. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is vital for bacterial growth and replication. Additionally, research suggests that derivatives of sulfonamides may influence cardiovascular functions by modulating perfusion pressure and coronary resistance through calcium channel interactions .

Case Study: Effects on Perfusion Pressure

A recent study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure in a controlled experimental setup. The results indicated that certain compounds significantly altered perfusion pressure over time. For instance:

- Control Group : Krebs-Henseleit solution only.

- Compound Tested : N-(4-nitrophenyl)-benzene-sulfonamide derivatives showed varying degrees of influence on perfusion pressure, suggesting potential therapeutic applications in cardiovascular health.

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound 1 | 0.001 | Decreased |

| Compound 2 | 0.001 | No significant change |

| Compound 3 | 0.001 | Increased |

This data highlights the importance of structural modifications in sulfonamide derivatives to enhance their biological efficacy .

Pharmacokinetic Parameters

Another aspect explored was the pharmacokinetics of N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride. Using computational models like ADMETlab, researchers assessed parameters such as absorption, distribution, metabolism, and excretion (ADME). The findings indicated that this compound exhibited favorable permeability characteristics across various biological membranes .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For example, highlights the use of brominated reagents (e.g., bromosuccinimide) in dimethylformamide (DMF) at 0°C for regioselective functionalization . Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to track intermediates. Adjusting stoichiometry, solvent polarity (e.g., tetrahydrofuran vs. DMF), and temperature gradients (e.g., slow warming from 0°C to room temperature) can minimize side reactions. Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures is recommended to isolate high-purity product .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify stereochemistry (e.g., 2R,3S configuration) and functional groups (e.g., nitrobenzene sulfonamide) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns, as demonstrated in for related nitrosoaniline derivatives .

- Infrared (IR) Spectroscopy : Detection of characteristic peaks (e.g., N–H stretch at ~3300 cm⁻¹ for the amino group, S=O stretch at ~1350 cm⁻¹ for sulfonamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies in NMR or HRMS data (e.g., unexpected splitting patterns or mass deviations) may arise from impurities or stereochemical anomalies. Strategies include:

- 2D NMR (COSY, HSQC, NOESY) : To assign proton-proton correlations and confirm spatial arrangements, especially for chiral centers .

- Isotopic Labeling : For ambiguous mass fragments, deuterated analogs or 15N labeling can clarify fragmentation pathways .

- Computational Validation : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or IR frequencies for comparison with experimental data .

Q. What experimental designs are suitable for probing the reactivity of the nitrobenzene sulfonamide moiety in this compound?

- Methodological Answer : Reactivity studies should focus on the nitro group and sulfonamide’s electrophilic/nucleophilic behavior:

- Reduction Reactions : Catalytic hydrogenation (H2/Pd-C) or sodium dithionite to reduce nitro to amine; monitor via TLC and quantify by UV-Vis spectroscopy .

- Nucleophilic Substitution : React with Grignard reagents (e.g., isobutylmagnesium bromide) under anhydrous conditions to assess sulfonamide’s leaving-group potential .

- Kinetic Studies : Use stopped-flow techniques or in-situ IR to measure reaction rates under varying pH, temperature, and solvent polarity .

Q. How can researchers address discrepancies in biological activity data across similar derivatives?

- Methodological Answer : Contradictory bioactivity may stem from differences in stereochemistry or impurities. Approaches include:

- Chiral HPLC : Separate enantiomers to test individual activity profiles .

- Dose-Response Assays : Use Hill slope analysis to compare potency (EC50) and efficacy (Emax) across derivatives .

- Molecular Dynamics Simulations : Model ligand-target interactions (e.g., sulfonamide binding to enzymes) to identify critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.